Punicafolin
Overview
Description
Punicafolin is an ellagitannin, a type of hydrolyzable tannin, found in the leaves of Punica granatum (pomegranate) and Phyllanthus emblica . It is an isomer of tellimagrandin II and nupharin A, but the hexahydroxydiphenoyl group is attached to different hydroxyl groups in the glucose molecule . This compound has been shown to have tumor suppressive effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first total syntheses of punicafolin were achieved in seven steps from commercial α-D-glucose . The synthesis involves:
- Sequential site-selective introduction of adequate galloyl groups into unprotected D-glucose by a catalyst-controlled manner.
- Stereodivergent construction of the 3,6-hexahydroxydiphenoyl bridge by oxidative phenol coupling of a common intermediate via a ring-flipping process of the glucose core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthesis from α-D-glucose provides a potential route for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Punicafolin undergoes various chemical reactions, including:
Oxidation: The oxidative phenol coupling is a key step in its synthesis.
Hydrolysis: As an ellagitannin, this compound can be hydrolyzed to release ellagic acid and glucose.
Common Reagents and Conditions
Oxidative Phenol Coupling: This reaction requires specific catalysts and conditions to achieve the desired stereochemistry.
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze this compound.
Major Products Formed
Ellagic Acid: A major product formed from the hydrolysis of this compound.
Glucose: Another product formed from the hydrolysis.
Scientific Research Applications
Punicafolin has several scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of ellagitannins.
Biology: Studied for its antioxidant and antimicrobial properties.
Medicine: Investigated for its potential tumor suppressive effects and other therapeutic properties
Industry: Potential applications in food preservation and as a natural antioxidant.
Mechanism of Action
Punicafolin exerts its effects through various mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits microbial growth.
Tumor Suppressive Effects: It inhibits matrix metalloproteinase-2 and -9 activity, reducing tumor cell invasiveness.
Comparison with Similar Compounds
Similar Compounds
Tellimagrandin II: An isomer of punicafolin with similar properties but different attachment of the hexahydroxydiphenoyl group.
Nupharin A: Another isomer with similar properties.
Punicalagin: A major ellagitannin in pomegranate with potent antioxidant and antimicrobial properties.
Uniqueness of this compound
This compound is unique due to its specific stereochemistry and the position of the hexahydroxydiphenoyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBVYZVSXAZMAY-UUUCSUBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H30O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030158 | |
Record name | Punicafolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88847-11-4 | |
Record name | 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Punicafolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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